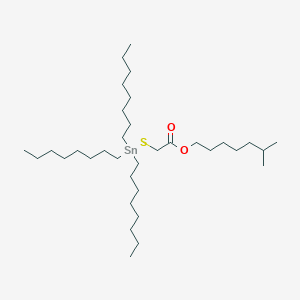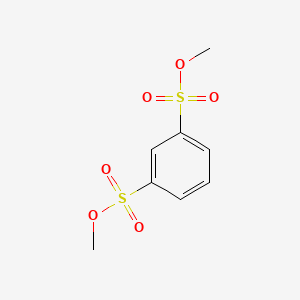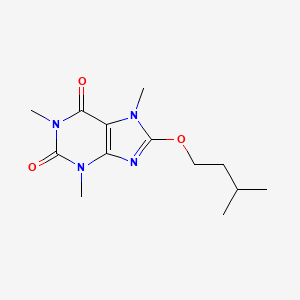
1,3,7-Trimethyl-8-(3-methylbutoxy)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3-Methylbutoxy)Caffeine is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages. This compound is characterized by the addition of a 3-methylbutoxy group to the caffeine molecule, which may alter its chemical properties and potential applications. Caffeine itself is a central nervous system stimulant that is widely consumed for its ability to enhance alertness and reduce fatigue.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(3-Methylbutoxy)Caffeine typically involves the alkylation of caffeine with 3-methylbutyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of 8-(3-Methylbutoxy)Caffeine.
Industrial Production Methods: Industrial production of 8-(3-Methylbutoxy)Caffeine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 8-(3-Methylbutoxy)Caffeine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The 3-methylbutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms.
Scientific Research Applications
8-(3-Methylbutoxy)Caffeine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of alkylation on caffeine derivatives.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 8-(3-Methylbutoxy)Caffeine is similar to that of caffeine. It acts as an adenosine receptor antagonist, blocking the action of adenosine and thereby increasing the release of neurotransmitters like dopamine and norepinephrine. This leads to enhanced alertness and reduced fatigue. The addition of the 3-methylbutoxy group may modify its binding affinity and selectivity for different adenosine receptor subtypes.
Comparison with Similar Compounds
Caffeine: The parent compound, widely known for its stimulant effects.
Theobromine: A related compound found in chocolate, with milder stimulant effects.
Theophylline: Used in the treatment of respiratory diseases like asthma.
Uniqueness: 8-(3-Methylbutoxy)Caffeine is unique due to the presence of the 3-methylbutoxy group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, caffeine
Properties
CAS No. |
31542-46-8 |
|---|---|
Molecular Formula |
C13H20N4O3 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
1,3,7-trimethyl-8-(3-methylbutoxy)purine-2,6-dione |
InChI |
InChI=1S/C13H20N4O3/c1-8(2)6-7-20-12-14-10-9(15(12)3)11(18)17(5)13(19)16(10)4/h8H,6-7H2,1-5H3 |
InChI Key |
AVUUYGRJEZCAIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


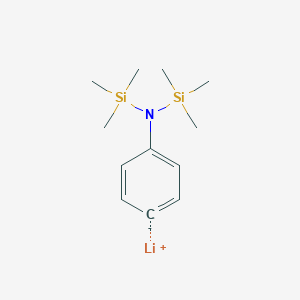
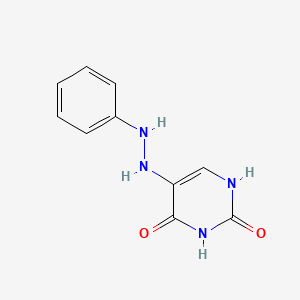
![1,1'-[Oxybis(methylene)]dinaphthalene](/img/structure/B14692800.png)
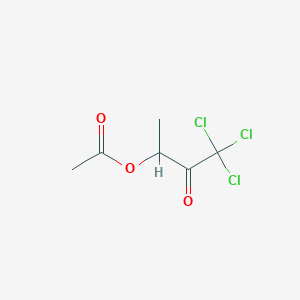
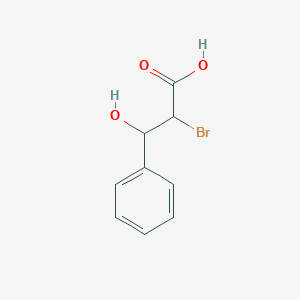
![1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane](/img/structure/B14692821.png)
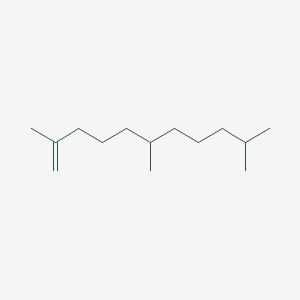

![Bicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B14692834.png)

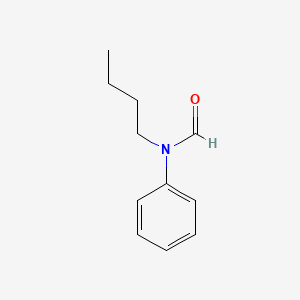
![3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14692850.png)
